molecular formula C10H12ClN3O B1381253 5-amino-N-methyl-1H-indole-2-carboxamide hydrochloride CAS No. 1803587-15-6

5-amino-N-methyl-1H-indole-2-carboxamide hydrochloride

Cat. No.: B1381253
CAS No.: 1803587-15-6
M. Wt: 225.67 g/mol
InChI Key: LDAIJPIBZWLOMV-UHFFFAOYSA-N
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Description

5-amino-N-methyl-1H-indole-2-carboxamide hydrochloride is a synthetic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is of interest due to its potential biological activities and applications in scientific research.

Biochemical Analysis

Biochemical Properties

5-amino-N-methyl-1H-indole-2-carboxamide hydrochloride is known to interact with several enzymes and proteins, influencing various biochemical reactions. The compound’s carboxamide moiety allows it to form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . For instance, it has been studied for its inhibitory effects on enzymes such as HIV-1 protease and renin . These interactions are crucial for understanding the compound’s potential therapeutic applications.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . The compound can modulate the activity of various signaling molecules, leading to changes in cellular functions. For example, it may affect the expression of genes involved in cell proliferation and apoptosis, thereby influencing cell survival and growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to interact with the active sites of enzymes, leading to inhibition or activation . These interactions can result in changes in gene expression and protein activity, ultimately affecting cellular functions. The compound’s ability to form hydrogen bonds with enzymes is a key aspect of its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular functions, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced changes in cellular functions . High doses may also result in toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Threshold effects have been observed, indicating that there is a minimum effective dose required to achieve the desired biological effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that play roles in metabolic processes . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. Understanding the metabolic pathways of this compound is crucial for elucidating its biological effects and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important for its biological activity. The compound is transported by specific transporters and binding proteins, which influence its localization and accumulation within cells . These factors determine the compound’s availability at target sites and its overall efficacy in biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can influence its interactions with biomolecules and its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-methyl-1H-indole-2-carboxamide hydrochloride typically involves the transformation of indole derivatives. One common method includes the use of carboxylic acid derivatives and amine agents. For instance, the conversion of indole-2-carboxylic acid to its amide derivative can be achieved using reagents such as EDCI and DMAP in a suitable solvent like THF .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-methyl-1H-indole-2-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully hydrogenated compounds.

Scientific Research Applications

5-amino-N-methyl-1H-indole-2-carboxamide hydrochloride has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

  • 5-amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide
  • 5-fluoro-3-phenyl-1H-indole-2-carboxamide

Uniqueness

5-amino-N-methyl-1H-indole-2-carboxamide hydrochloride is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various research applications .

Properties

IUPAC Name

5-amino-N-methyl-1H-indole-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O.ClH/c1-12-10(14)9-5-6-4-7(11)2-3-8(6)13-9;/h2-5,13H,11H2,1H3,(H,12,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDAIJPIBZWLOMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC2=C(N1)C=CC(=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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